molecular formula C4H2F2N2 B6246131 3,5-difluoropyridazine CAS No. 2639406-38-3

3,5-difluoropyridazine

Cat. No.: B6246131
CAS No.: 2639406-38-3
M. Wt: 116.07 g/mol
InChI Key: FFLGAQHDXZYQGZ-UHFFFAOYSA-N
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Description

3,5-Difluoropyridazine is a heterocyclic organic compound with the molecular formula C4H2F2N2. It is a derivative of pyridazine, where two hydrogen atoms in the 3rd and 5th positions of the pyridazine ring are replaced by fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-difluoropyridazine typically involves the fluorination of pyridazine derivatives. One common method is the electrophilic fluorination of 3,5-dibromo-4-formylpyridine using N-fluoro-benzenesulfonimide (NFSI) as the fluorinating agent . The reaction conditions often include the use of solvents like dimethyl sulfoxide and sulfolane, with cesium fluoride and potassium fluoride as fluorinating agents, and temperatures controlled between 145°C to 190°C .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process typically involves multiple purification steps, including distillation and recrystallization, to achieve high purity levels required for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluoropyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3,5-difluoropyridazine and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. For example, fluorinated pyridazine derivatives have been shown to inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Properties

CAS No.

2639406-38-3

Molecular Formula

C4H2F2N2

Molecular Weight

116.07 g/mol

IUPAC Name

3,5-difluoropyridazine

InChI

InChI=1S/C4H2F2N2/c5-3-1-4(6)8-7-2-3/h1-2H

InChI Key

FFLGAQHDXZYQGZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN=C1F)F

Purity

95

Origin of Product

United States

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